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Compound of Interest

Compound Name: 3-Bromo-4-methylheptane

Cat. No.: B14551762

Welcome to a comprehensive examination of 3-bromo-4-methylheptane. As a chiral
secondary alkyl halide, this molecule represents a versatile, albeit nuanced, building block in
the landscape of organic synthesis. Its utility is not merely as a carrier of a bromine leaving
group but is intricately tied to the stereochemical and electronic environment created by its
branched alkyl structure. For professionals in drug development, understanding this molecule
is a case study in predicting reactivity, controlling stereochemistry, and leveraging a non-planar
aliphatic scaffold for creating three-dimensional diversity in candidate molecules. This guide
moves beyond a simple recitation of data; it aims to provide a logical framework for anticipating
the behavior of 3-bromo-4-methylheptane in a research setting, explaining the causality
behind its properties and potential applications.

Section 1: Core Chemical Identity and Physical
Properties

3-Bromo-4-methylheptane is an organic compound belonging to the haloalkane family. Its
core identity is defined by a seven-carbon heptane chain, substituted with a methyl group at the
fourth carbon and a bromine atom at the third. The presence of two chiral centers at positions
C3 and C4 dictates that the molecule can exist as a mixture of stereoisomers, a critical
consideration for stereoselective synthesis.[1][2]

Molecular and Physical Data Summary
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The fundamental physicochemical properties of 3-Bromo-4-methylheptane are summarized
below. These values, primarily derived from computational models, provide a baseline for
experimental design, such as selecting appropriate solvents or estimating reaction
temperatures.[3]

Property Value Source

IUPAC Name 3-bromo-4-methylheptane PubChem|[3]
CAS Number 61764-95-2 PubChem|[3]
Molecular Formula CsHi7Br PubChem][3]
Molecular Weight 193.12 g/mol PubChem|[3]
Canonical SMILES CCcCc(C)c(ce)Br PubChem|[3]
InChlKey HQHKBPGOLSTPHD- PubChem][3]

UHFFFAOYSA-N

XLogP3 (Lipophilicity) 4.2 PubChem|[3]
Topological Polar Surface Area 0 A2 PubChem][3]
Rotatable Bond Count 4 PubChem|[3]

Generally insoluble in water;
) ] ) Inferred from general
- soluble in organic solvents like ) ) )
Solubility properties of organic halides.
alcohol, benzene, and )

chloroform.

Section 2: Molecular Structure and Stereoisomerism

The structure of 3-Bromo-4-methylheptane contains two adjacent chiral centers, which
fundamentally influences its properties and reactions. Understanding this three-dimensional
arrangement is paramount for its application in asymmetric synthesis.

Structural Representation

The 2D structure highlights the key functional groups and the chiral centers responsible for its
stereoisomerism.
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Caption: 2D structure of 3-Bromo-4-methylheptane with chiral centers (*) indicated.

The Implication of Chirality

With two stereocenters, a maximum of 22 = 4 stereoisomers can exist:

(3R, 4R)-3-bromo-4-methylheptane[2]

(3S, 4S)-3-bromo-4-methylheptane[1]

(3R, 4S)-3-bromo-4-methylheptane

(3S, 4R)-3-bromo-4-methylheptane

The (3R, 4R) and (3S, 4S) isomers are a pair of enantiomers. Likewise, the (3R, 4S) and (3S,
4R) isomers form another pair of enantiomers. The relationship between a member of the first
pair and a member of the second pair is diastereomeric. This is not a trivial distinction;
diastereomers have different physical properties (boiling points, solubilities, etc.) and can be
separated by standard laboratory techniques like chromatography. Enantiomers, however, have
identical physical properties in a non-chiral environment and require chiral separation methods.

Section 3: Anticipated Spectroscopic Profile

For any synthetic chemist, the spectroscopic signature of a compound is its fingerprint. While a
definitive public database of spectra for this specific compound is not readily available, we can
predict its key features with a high degree of confidence based on established principles of
spectroscopy. This predictive exercise is crucial for researchers to confirm the identity and
purity of their synthesized material.
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Spectroscopy

Anticipated Key Features

1H NMR

- CH-Br (C3): A multiplet (likely a doublet of
doublets) shifted significantly downfield (6 = 3.8-
4.2 ppm) due to the deshielding effect of the
adjacent bromine. - CH-CHs (C4): A multiplet
further complicated by coupling to protons on
C3 and C5. - Alkyl Protons: A series of complex,
overlapping multiplets in the typical aliphatic
region (6 = 0.8-1.7 ppm). - Terminal CHs groups:
Triplets for the ethyl and propyl chain termini (&
= 0.9 ppm). A doublet for the methyl group at
C4.

13C NMR

- C-Br (C3): Signal significantly downfield for an
sp3 carbon (& = 50-60 ppm). - C-CHs (C4):
Signal also in the aliphatic region, influenced by
branching. - Other sp3 Carbons: A total of 8
distinct signals are expected for the
diastereomers, located in the & = 10-40 ppm

range.

Mass Spec (El)

- Molecular lon (M™*): A pair of peaks at m/z 192
and 194 of nearly equal intensity, which is the
characteristic isotopic signature of a
monobrominated compound (’°Br and &Br).[3] -
Key Fragments: Loss of Br (m/z = 113),
cleavage alpha to the bromine (loss of an ethyl
or a methyl-butyl group). The base peak is likely

to be a stable carbocation fragment.

Infrared (IR)

- C-H stretching (sp?3): Strong, sharp peaks just
below 3000 cm~1 (typically 2850-2960 cm™1). -
C-H bending: Peaks around 1465 cm~t and
1380 cm~1. - C-Br stretching: A characteristic

peak in the fingerprint region (500-600 cm™1).

Section 4: Synthesis and Reactivity Profile
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Plausible Synthetic Pathway

A logical and common method for synthesizing a secondary alkyl halide like 3-bromo-4-
methylheptane is via the substitution of a hydroxyl group from the corresponding alcohol. The
precursor, 4-methylheptan-3-ol, can be brominated using various standard reagents.

4-methylheptan-3-ol | Bromination PBrs or 3-Bromo-4-methylheptane
(Precursor) HBr / H2SOa4 (Target Molecule)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3-Bromo-4-methylheptane.
Causality Behind Reagent Choice:

e Phosphorus tribromide (PBr3): This is an excellent choice for converting primary and
secondary alcohols to alkyl bromides. The reaction proceeds via an SN2 mechanism, which,
for a chiral secondary alcohol, would result in an inversion of stereochemistry at the C3
position. It is favored because it avoids carbocation rearrangements that can occur with HBr.

» Hydrobromic Acid (HBr): Often used with a catalyst like H2SOa, this method works but is
more prone to carbocation formation, especially with secondary alcohols. This could lead to
a mixture of products through SN1 pathways and potential rearrangements, reducing the
yield and purity of the desired product.

Core Reactivity: A Balancing Act

As a secondary alkyl halide, 3-bromo-4-methylheptane is at the crossroads of major reaction
pathways: nucleophilic substitution (SN1/SN2) and elimination (E1/E2). The outcome is highly
dependent on the experimental conditions.
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| 3-Bromo-4-methylheptane

Nucleophilic
Substitution

Inversion of
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Zaitsev Product
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Racemization

SN2 SN1 E2 E1
(Strong, non-bulky nucleophile (Weak nucleophile (Strong, bulky base - . .
e.g., I7, CN~ in polar aprotic solvent) e.g., H20, ROH in polar protic solvent) e.g., t-BuOK) (Weak base, conditions favoring carbocation)

Click to download full resolution via product page
Caption: Competing reaction pathways for 3-Bromo-4-methylheptane.

o Expertise in Action: To favor substitution, one would use a strong, non-bulky nucleophile (like
Nal in acetone for an SN2 reaction) at a moderate temperature. To favor elimination, a
strong, sterically hindered base (like potassium tert-butoxide, t-BuOK) is the classic choice,
as its bulkiness makes it a poor nucleophile, promoting the E2 pathway to yield a mixture of
alkenes.

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-bromo-4-methylheptane is not widely
published, its hazards can be reliably inferred from the data for structurally similar
bromoalkanes.[5][6][7][8]

e Hazard Identification:

o Skin/Eye Irritation: Assumed to be a skin and eye irritant. Prolonged contact may cause
redness and discomfort.[5][6]

o Inhalation: Vapors may cause respiratory tract irritation.[8]
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o Flammability: Likely a combustible liquid. Keep away from open flames and high
temperatures.[8]

 Recommended Handling Protocol:
o Ventilation: Always handle in a well-ventilated chemical fume hood.[7]

o Personal Protective Equipment (PPE): Wear standard PPE, including nitrile gloves,
chemical safety goggles, and a lab coat.[6]

o Avoidance: Avoid breathing vapors and prevent contact with skin and eyes.[5]

o Spills: Absorb minor spills with an inert material (e.g., vermiculite, sand) and place in a
sealed container for chemical waste disposal.

e Storage:
o Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

o Keep away from strong oxidizing agents, strong acids, and strong bases.[5]

Section 6: Exemplar Experimental Protocol: SN2
Reaction

The following is a self-validating, hypothetical protocol for the substitution of bromine with an
azide group, a common transformation in medicinal chemistry to introduce a nitrogen-
containing functional group. The logic behind each step is explained to ensure trustworthiness
and reproducibility.

Objective: To synthesize 3-azido-4-methylheptane from 3-bromo-4-methylheptane via an SN2
reaction.

Materials:
¢ 3-Bromo-4-methylheptane (1.0 eq)

e Sodium azide (NaNs) (1.5 eq)
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Dimethylformamide (DMF), anhydrous

Diethyl ether

Saturated aqueous sodium bicarbonate solution
Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSQOa)

Step-by-Step Methodology:

Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir
bar, a reflux condenser under a nitrogen atmosphere, and a thermometer is charged with
anhydrous DMF.

o Causality: A dry, inert atmosphere is crucial because sodium azide can react with
moisture, and the SN2 reaction is sensitive to protic solvents which can solvate the
nucleophile, reducing its reactivity. DMF is an excellent polar aprotic solvent that solvates
the cation (Na™*) but leaves the azide nucleophile (Ns~) highly reactive.

Reagent Addition: Add sodium azide (1.5 eq) to the DMF. Stir the resulting suspension. Add
3-bromo-4-methylheptane (1.0 eq) via syringe.

o Causality: A slight excess of the nucleophile (1.5 eq) is used to drive the reaction to
completion according to Le Chatelier's principle.

Reaction Execution: Heat the reaction mixture to 60-70 °C using an oil bath. Monitor the
reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until
the starting material is consumed (typically 4-8 hours).

o Causality: Gentle heating increases the reaction rate without promoting significant
elimination side reactions. Monitoring ensures the reaction is stopped at the optimal time,
preventing decomposition or side product formation.

Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a separatory
funnel containing diethyl ether and water. Separate the layers.
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o Causality: This is a standard aqueous work-up. The organic product is soluble in the
diethyl ether, while the unreacted sodium azide and DMF are partitioned into the aqueous
layer.

 Purification: Wash the organic layer sequentially with water (2x), saturated aqueous sodium
bicarbonate, and finally brine.

o Causality: Multiple water washes ensure complete removal of DMF. The bicarbonate wash
removes any acidic impurities. The brine wash helps to remove residual water from the
organic layer before the final drying step.

» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the filtrate under reduced pressure using a rotary evaporator.

o Causality: This removes the last traces of water. Rotary evaporation removes the volatile
diethyl ether solvent to yield the crude product.

o Final Characterization: The resulting crude oil (3-azido-4-methylheptane) can be purified
further by column chromatography if necessary and characterized by NMR, IR, and MS to
confirm its structure and purity. The IR spectrum should now show a strong, sharp azide
stretch around 2100 cm~2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3S_4S_-3-bromo-4-methylheptane
https://pubchem.ncbi.nlm.nih.gov/compound/3S_4S_-3-bromo-4-methylheptane
https://pubchem.ncbi.nlm.nih.gov/compound/3R_4R_-3-bromo-4-methylheptane
https://pubchem.ncbi.nlm.nih.gov/compound/3R_4R_-3-bromo-4-methylheptane
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-4-methylheptane
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-4-methylheptane
https://www.knowledgeboat.com/learn/class-10-icse-concise-chemistry-selina/solutions/wk96dG/organic-chemistry
https://www.knowledgeboat.com/learn/class-10-icse-concise-chemistry-selina/solutions/wk96dG/organic-chemistry
https://www.fishersci.com/store/msds?partNumber=AC438190050&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AAH28689&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAL19622~~PDF~~MTR~~CGV4~~EN~~2025-09-13%2021:06:53~~3-Bromo-4-methylpyridine~~
https://www.fishersci.com/store/msds?partNumber=AC392320050&countryCode=US&language=en
https://www.benchchem.com/product/b14551762#3-bromo-4-methylheptane-chemical-properties
https://www.benchchem.com/product/b14551762#3-bromo-4-methylheptane-chemical-properties
https://www.benchchem.com/product/b14551762#3-bromo-4-methylheptane-chemical-properties
https://www.benchchem.com/product/b14551762#3-bromo-4-methylheptane-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14551762?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14551762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact
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